H-D-TRP-OET.HCL
Overview
Description
H-D-TRP-OET.HCL, also known as D-Tryptophan Ethyl Ester Hydrochloride, is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74. It is a white or off-white solid that is highly soluble in water. This compound is primarily used in biochemical research and the pharmaceutical industry .
Scientific Research Applications
H-D-TRP-OET.HCL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is used in studies related to amino acid metabolism and protein synthesis.
Medicine: this compound is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Preparation Methods
H-D-TRP-OET.HCL can be synthesized through the reaction of D-Tryptophan Ethyl Ester with hydrochloric acid. The process involves dissolving D-Tryptophan Ethyl Ester in an appropriate solvent, adding hydrochloric acid, and controlling the reaction conditions to obtain this compound . The reaction is typically carried out under inert gas (nitrogen or argon) at temperatures between 2-8°C .
Chemical Reactions Analysis
H-D-TRP-OET.HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and ethyl acetate, as well as catalysts such as sulfur dichloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of H-D-TRP-OET.HCL involves its interaction with specific molecular targets and pathways. As a derivative of tryptophan, it can influence the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes. The compound may also interact with other receptors and enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
H-D-TRP-OET.HCL can be compared with other similar compounds, such as:
L-Tryptophan Ethyl Ester Hydrochloride: Similar in structure but derived from L-tryptophan instead of D-tryptophan.
D-Tryptophan Methyl Ester Hydrochloride: Similar in structure but with a methyl ester group instead of an ethyl ester group.
L-Tryptophan Methyl Ester Hydrochloride: Similar in structure but derived from L-tryptophan and with a methyl ester group.
The uniqueness of this compound lies in its specific stereochemistry and ester group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H/t11-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYCVVSLYSXAK-RFVHGSKJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657026 | |
Record name | Ethyl D-tryptophanate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61535-49-7 | |
Record name | Ethyl D-tryptophanate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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